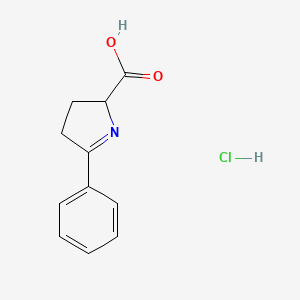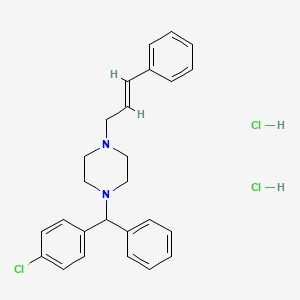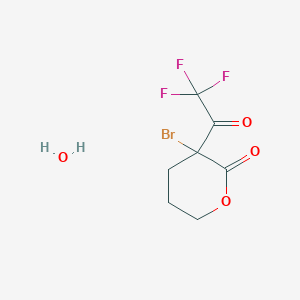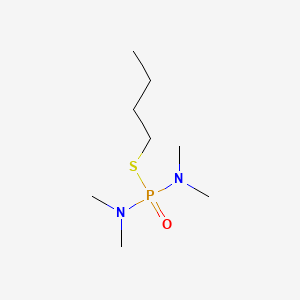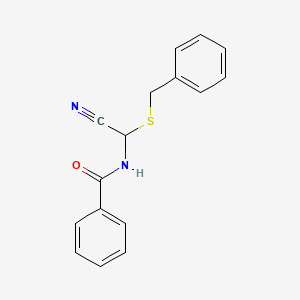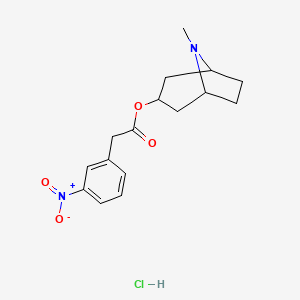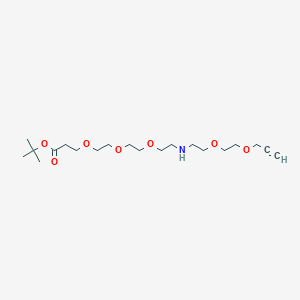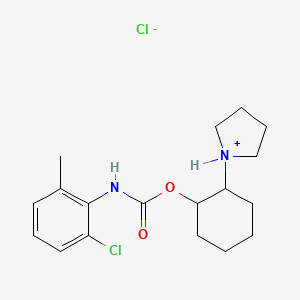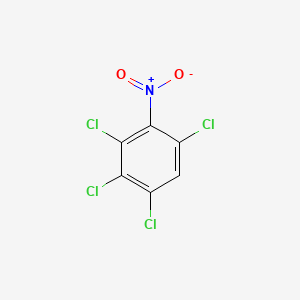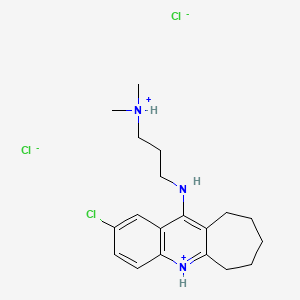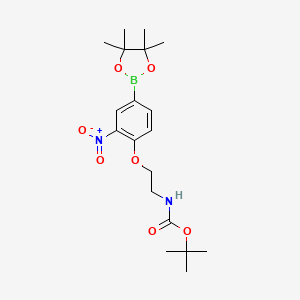
tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is a complex organic compound that features a nitro group, a boronate ester, and a carbamate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the boronate ester through the reaction of pinacol with phenylboronic acid . This intermediate is then subjected to nitration to introduce the nitro group. The final step involves the formation of the carbamate group through the reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: A palladium catalyst, a base such as potassium carbonate, and an aryl halide.
Hydrolysis: Aqueous acid or base.
Major Products
Reduction: Amine derivatives.
Substitution: Biaryl compounds.
Hydrolysis: Amines and carbon dioxide.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely employed in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
In biology and medicine, tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is investigated for its potential as a prodrug. The nitro group can be reduced in vivo to release active amine compounds, which can then exert therapeutic effects .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate involves several pathways:
Reduction: The nitro group is reduced to an amine, which can then interact with biological targets.
Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds that can interact with various molecular targets.
相似化合物的比较
Similar Compounds
Phenylboronic acid pinacol ester: Similar boronate ester functionality but lacks the nitro and carbamate groups.
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: Similar structure but with a thiazole ring instead of a phenoxy group.
Uniqueness
tert-Butyl (2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate is unique due to its combination of a nitro group, a boronate ester, and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C19H29BN2O7 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H29BN2O7/c1-17(2,3)27-16(23)21-10-11-26-15-9-8-13(12-14(15)22(24)25)20-28-18(4,5)19(6,7)29-20/h8-9,12H,10-11H2,1-7H3,(H,21,23) |
InChI 键 |
WYBXXGNDQRZMEW-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCNC(=O)OC(C)(C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


